

# Application Notes and Protocols: Hexyl 2-Methylbutanoate in Cosmetic Formulations

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Hexyl 2-methylbutanoate*

Cat. No.: *B161022*

[Get Quote](#)

## Introduction

**Hexyl 2-methylbutanoate** is a fragrance ingredient utilized in a variety of cosmetic and personal care products.<sup>[1]</sup> It is an ester characterized by a fruity and green aroma, often described as having apple, pear, and tropical nuances.<sup>[2][3]</sup> This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of **hexyl 2-methylbutanoate** as a fragrance component in cosmetic formulations. The information covers its physicochemical properties, sensory profile, stability, and safety assessment.

## Physicochemical Properties

A summary of the key physicochemical properties of **hexyl 2-methylbutanoate** is presented below.

| Property          | Value                                                                 | Reference                               |
|-------------------|-----------------------------------------------------------------------|-----------------------------------------|
| Synonyms          | Hexyl 2-methylbutyrate, 2-Methylbutanoic acid hexyl ester             | <a href="#">[4]</a>                     |
| CAS Number        | 10032-15-2                                                            | <a href="#">[4]</a>                     |
| Molecular Formula | C <sub>11</sub> H <sub>22</sub> O <sub>2</sub>                        | <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 186.29 g/mol                                                          | <a href="#">[6]</a>                     |
| Appearance        | Colorless to light yellow clear liquid                                | <a href="#">[4]</a>                     |
| Odor Profile      | Strong, green, fruity, with notes of apple, pear, and tropical fruits | <a href="#">[2]</a> <a href="#">[7]</a> |
| Boiling Point     | 217-219 °C                                                            | <a href="#">[5]</a>                     |
| Density           | 0.857 g/mL at 25 °C                                                   | <a href="#">[5]</a>                     |
| Refractive Index  | n <sub>20/D</sub> 1.419                                               |                                         |
| Solubility        | Soluble in ethanol and most non-volatile oils; insoluble in water     | <a href="#">[5]</a>                     |
| Flash Point       | 84 °C (closed cup)                                                    |                                         |

## Sensory Profile

The sensory characteristics of **hexyl 2-methylbutanoate** are crucial for its application in cosmetic formulations.

| Sensory Attribute                 | Descriptor                                                                                                 | Reference |
|-----------------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| Odor Type                         | Fruity, Green, Waxy, Sweet                                                                                 | [2][8]    |
| Odor Description                  | A long-lasting sweet, fruity green apple note with fleshy banana and pear nuances.                         | [2]       |
| Taste Characteristics (at 20 ppm) | Green, waxy, unripe fruity, apple and banana with a fresh, fleshy nuance.                                  | [7]       |
| Common Applications               | Enhances tropical fruit, apple, and pear accords in fine fragrances, lotions, and other skincare products. | [1]       |

## Application Notes

### 1. Usage in Cosmetic Formulations

**Hexyl 2-methylbutanoate** is used to impart a fresh and fruity fragrance to a wide range of personal care products, including lotions, body sprays, and soaps.[1] Its long-lasting character makes it a valuable component in creating memorable and pleasant scent profiles.[2] It can be used to build or enhance specific fruit notes like apple, pear, banana, and various tropical scents.[2][8]

### 2. Stability in Formulations

The stability of a fragrance ingredient is critical for the shelf-life and quality of the final cosmetic product. Factors such as the formulation's pH, exposure to light, and temperature can affect the chemical integrity of **hexyl 2-methylbutanoate**.[9][10]

- **Hydrolytic Stability:** As an ester, **hexyl 2-methylbutanoate** can be susceptible to hydrolysis, especially under acidic or basic conditions, which would break it down into hexanol and 2-methylbutanoic acid.[10] Maintaining a neutral pH in the formulation is recommended to minimize degradation.[10]

- Oxidative Stability: While **hexyl 2-methylbutanoate** itself is a saturated ester, interactions with other ingredients in the formulation or exposure to oxygen and light can lead to oxidative degradation, potentially causing off-odors.[10] The use of antioxidants and UV protectants in the formulation can mitigate these effects.[10][11]
- Thermal Stability: The fragrance should be added to cosmetic formulations at a temperature that does not cause volatilization or degradation of the fragrance molecules.[11]

### 3. Safety and Regulatory Information

- Skin Sensitization: While **hexyl 2-methylbutanoate** is considered safe for use in cosmetic products at current levels, it is essential to evaluate the skin sensitization potential of any new formulation.[3] It is recommended to follow the Adverse Outcome Pathway (AOP) for skin sensitization, which involves a series of in vitro and in chemico tests to predict this endpoint without the use of animal testing.[12][13]
- General Handling: When handling the pure substance, personal protective equipment such as safety goggles and gloves should be worn to avoid skin irritation.[1] Adequate ventilation is necessary to minimize vapor inhalation.[1]
- Environmental Safety: **Hexyl 2-methylbutanoate** is classified as toxic to aquatic life with long-lasting effects.[14] Therefore, release into the environment should be avoided.[5][14]

## Experimental Protocols

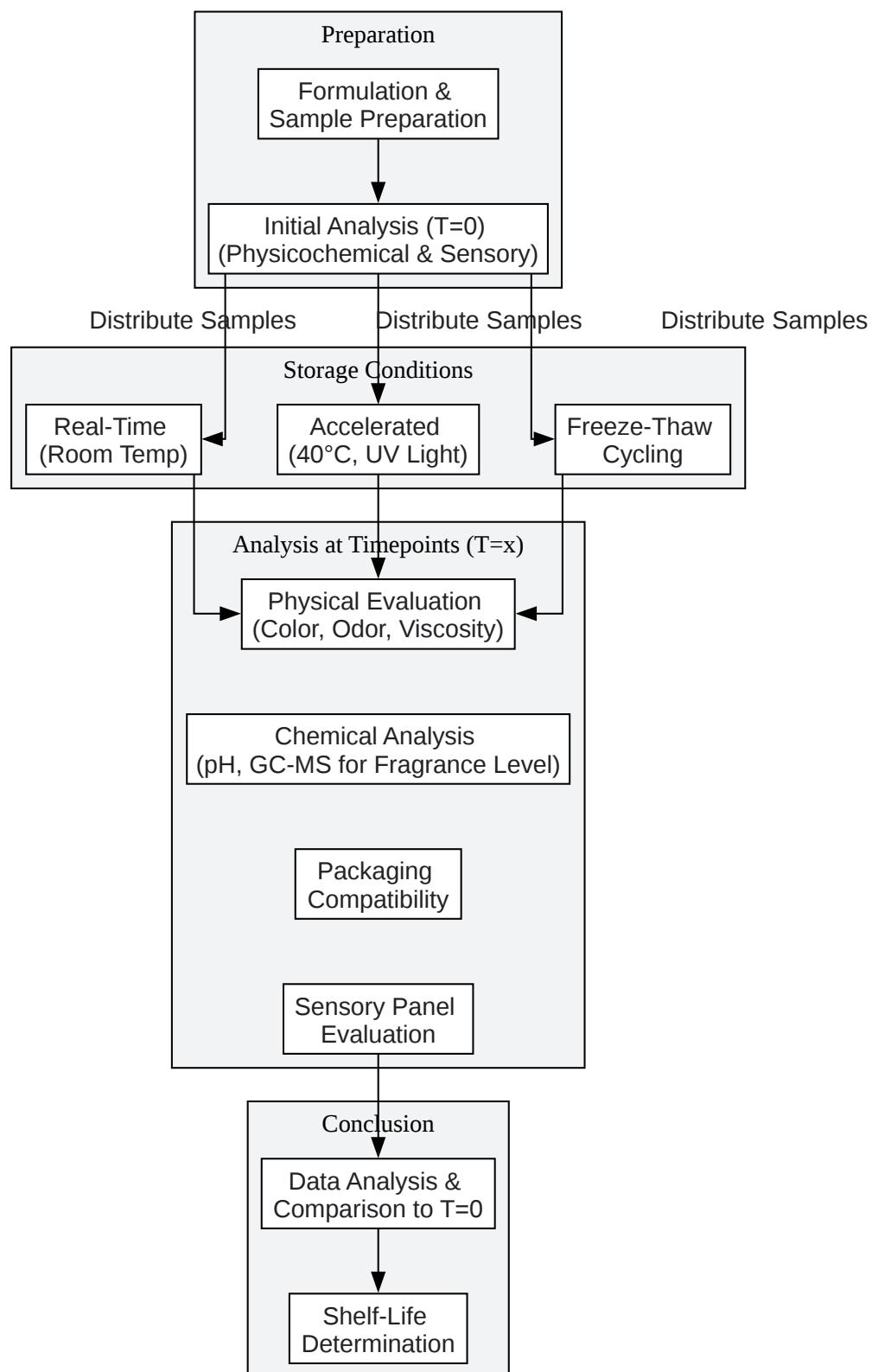
### Protocol 1: Fragrance Stability Testing in a Cosmetic Matrix

This protocol outlines the procedure for assessing the stability of **hexyl 2-methylbutanoate** in a representative cosmetic formulation (e.g., a lotion).

Objective: To evaluate the physical and chemical stability of a cosmetic product containing **hexyl 2-methylbutanoate** under accelerated and real-time conditions.[15][16]

Materials:

- Test formulation containing **hexyl 2-methylbutanoate**.


- Control formulation (without fragrance).
- Stability chambers (e.g., climate chambers, UV light cabinets).[15]
- Glass containers for packaging the samples.
- Analytical instrumentation (GC-MS, pH meter, viscometer).

**Methodology:**

- Sample Preparation: Prepare batches of the test and control formulations. Package the samples in the final intended commercial packaging or inert glass containers.
- Storage Conditions:
  - Accelerated Stability: Place samples in stability chambers under various conditions, such as elevated temperatures (e.g., 40°C, 45°C) and exposure to UV light.[15][16][17]
  - Real-Time Stability: Store samples under normal storage conditions (e.g., room temperature) for the duration of the intended shelf life.[15][16]
  - Freeze-Thaw Cycling: Subject samples to repeated cycles of freezing and thawing to assess physical stability.[15]
- Evaluation Timepoints: Evaluate the samples at predetermined intervals (e.g., 0, 1, 2, and 3 months for accelerated testing; 0, 3, 6, 12, 24 months for real-time testing).
- Parameters to Evaluate:
  - Physical Characteristics: Assess changes in color, odor, appearance, and viscosity.[16]
  - Chemical Characteristics: Measure the pH of the formulation. Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of **hexyl 2-methylbutanoate** and identify any potential degradation products.
  - Packaging Compatibility: Observe any interactions between the product and the packaging material.[16]

Data Analysis: Summarize the quantitative data (e.g., % degradation of **hexyl 2-methylbutanoate**, change in viscosity) in tables to compare the stability under different conditions over time.

#### Experimental Workflow for Fragrance Stability Testing

[Click to download full resolution via product page](#)

Caption: Workflow for cosmetic fragrance stability testing.

## Protocol 2: Sensory Evaluation of a Cosmetic Formulation

This protocol describes how to conduct a sensory analysis to evaluate the fragrance profile of a cosmetic product containing **hexyl 2-methylbutanoate**.

Objective: To characterize the odor profile and assess the consumer acceptance of the fragrance in the final product.[\[18\]](#)

### Materials:

- Test product with **hexyl 2-methylbutanoate**.
- Control product (unfragranced base).
- Reference standards (if applicable).
- Standardized evaluation booths.
- Questionnaires or software for data collection.

### Methodology:

- Panel Selection: Recruit and train a panel of sensory assessors. The type of panel will depend on the objective (e.g., a small trained panel for descriptive analysis, a larger consumer panel for acceptance testing).[\[18\]\[19\]](#)
- Evaluation Method: Choose an appropriate sensory method.[\[20\]](#)
  - Descriptive Analysis: A trained panel rates the intensity of specific odor attributes (e.g., fruity, green, sweet, chemical off-notes) on a structured scale.
  - Discrimination Test (e.g., Triangle Test): To determine if there is a perceivable difference between two formulations.[\[19\]](#)
  - Consumer Acceptance Test: Consumers rate their overall liking, liking of the fragrance, and purchase intent.

- Sample Presentation: Present the samples to the panelists in a standardized and unbiased manner (e.g., coded, randomized order).
- Data Collection: Panelists evaluate the samples and record their perceptions on the provided questionnaire.
- Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests, principal component analysis) to identify significant differences and trends.  
[20]

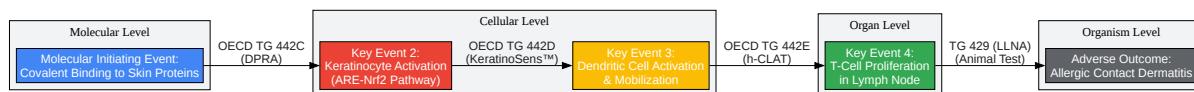
## Protocol 3: In Vitro Skin Sensitization Assessment

This protocol follows a tiered approach based on the Adverse Outcome Pathway (AOP) for skin sensitization, as recommended by OECD guidelines.[13]

Objective: To predict the skin sensitization potential of **hexyl 2-methylbutanoate** without animal testing by assessing key events in the AOP.

Key Events in the AOP for Skin Sensitization:

- Molecular Initiating Event: Covalent binding to skin proteins.
- Keratinocyte Activation: Inflammatory responses and gene expression in keratinocytes.
- Dendritic Cell Activation: Activation and mobilization of dendritic cells.
- T-cell Proliferation: Proliferation of antigen-specific T-cells.


Methodology (Tiered Approach):

- In Chemico Direct Peptide Reactivity Assay (DPRA - OECD TG 442C):
  - Principle: Measures the reactivity of the test chemical with synthetic peptides containing cysteine or lysine, mimicking its reaction with skin proteins.
  - Procedure: Incubate **hexyl 2-methylbutanoate** with the synthetic peptides. Quantify the depletion of the peptides using high-performance liquid chromatography (HPLC).

- Endpoint: Percentage of peptide depletion.
- In Vitro ARE-Nrf2 Luciferase Test Method (KeratinoSens™ - OECD TG 442D):
  - Principle: Measures the activation of the Keap1-Nrf2-ARE antioxidant response element (ARE) pathway in keratinocytes, a key event in skin sensitization.[12]
  - Procedure: Expose a reporter cell line (e.g., KeratinoSens™) to various concentrations of **hexyl 2-methylbutanoate**. Measure the induction of a luciferase reporter gene under the control of the ARE element.
  - Endpoint: EC1.5 value (concentration for 1.5-fold induction) and maximum fold induction.
- In Vitro Human Cell Line Activation Test (h-CLAT - OECD TG 442E):
  - Principle: Measures the activation of dendritic cells by assessing the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1).
  - Procedure: Expose THP-1 cells to **hexyl 2-methylbutanoate**. Analyze the expression of CD86 and CD54 using flow cytometry.
  - Endpoint: EC150 for CD86 and EC200 for CD54 (concentrations for 150% and 200% expression, respectively).

**Data Integration and Interpretation:** The results from these assays are integrated in a "Defined Approach" to classify the skin sensitization potential and potency of the substance according to the UN Globally Harmonized System (GHS).[12][21]

#### Adverse Outcome Pathway (AOP) for Skin Sensitization



[Click to download full resolution via product page](#)

Caption: The Adverse Outcome Pathway for skin sensitization.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. Hexyl 2-methyl Butyrate | 10032-15-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. hexyl 2-methyl butyrate, 10032-15-2 [thegoodscentscompany.com]
- 3. Hexyl 2-methylbutyrate | The Fragrance Conservatory [fragranceconservatory.com]
- 4. Hexyl 2-Methylbutanoate | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. Hexyl 2-methylbutyrate | C11H22O2 | CID 24838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hexyl 2-methylbutyrate | 10032-15-2 [chemicalbook.com]
- 8. ulprospector.com [ulprospector.com]
- 9. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction -  MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 10. benchchem.com [benchchem.com]
- 11. orchadia.org [orchadia.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. criver.com [criver.com]
- 14. aurochemicals.com [aurochemicals.com]
- 15. iltusa.com [iltusa.com]
- 16. certifiedcosmetics.com [certifiedcosmetics.com]
- 17. researchgate.net [researchgate.net]
- 18. testinglab.com [testinglab.com]
- 19. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 20. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 21. altex.org [altex.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Hexyl 2-Methylbutanoate in Cosmetic Formulations]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161022#hexyl-2-methylbutanoate-as-a-fragrance-component-in-cosmetic-formulations]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)